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Compound of Interest

6-Methyl-2-
Compound Name:
(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1295556

A Case Study of PQR309 (Bimiralisib) as a Dual PISK/mTOR Inhibitor
Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous kinase inhibitors. The incorporation of a trifluoromethyl (CF3) group can significantly
enhance key drug-like properties, including metabolic stability, membrane permeability, and
binding affinity. While specific kinase inhibition data for 6-Methyl-2-(trifluoromethyl)pyrimidin-
4-amine is not extensively available in public literature, the broader class of
trifluoromethylpyrimidine derivatives has been successfully developed into potent kinase
inhibitors.

This document will focus on a well-characterized example, PQR309 (Bimiralisib), a brain-
penetrant, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI13K) and the
mammalian target of rapamycin (MTOR).[1][2] PQR309 serves as an excellent case study to
illustrate the application of trifluoromethylpyrimidine-containing compounds in targeting critical
cell signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth,
proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers
makes it a prime target for therapeutic intervention. PQR309 inhibits all class | PI3K isoforms
(a, B, y, 6) and both mTOR complexes (INMTORC1 and mTORC2), leading to the inhibition of
tumor cell growth.[5]
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Data Presentation

The inhibitory activities of PQR309 have been quantified through various biochemical and
cellular assays. The data presented below summarizes its potency against target kinases and
its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309 (Bimiralisib)

Target Kinase IC50 (nM)
PI3Ka 33

PI3KP 661

PI3Ky 708

PI3Kd 451

mTOR 89

Data sourced from MedChemExpress.[6]

Table 2: In Vitro Cellular Anti-proliferative Activity of PQR309 (Bimiralisib)

Cell Line Histology Median IC50 (nM)
Lymphoma (overall panel) 233

Diffuse Large B-cell Lymphoma (DLBCL) 166

Mantle Cell Lymphoma (MCL) 235

Splenic Marginal Zone Lymphoma (SMZL) 214
Nasopharyngeal Carcinoma (NPC) 8.6 - 600.2

Data represents the median IC50 values from treating a panel of cell lines for 72 hours.
Sourced from multiple preclinical studies.[7][8][9][10]

Signaling Pathway
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PQR309 exerts its effect by inhibiting PI3K and mTOR, two key nodes in a critical signaling
cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-
bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts
as a second messenger, recruiting and activating downstream proteins like Akt. Akt, in turn,
modulates numerous cellular processes and activates the mTORC1 complex.[11][12] Both
PISK and mTOR (in mTORC1 and mTORC2 complexes) are central to promoting cell growth,
proliferation, and survival.[13] By inhibiting both PI3K and mTOR, PQR309 provides a
comprehensive blockade of this pathway.
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PI3K/Akt/mTOR pathway with PQR309 inhibition points.
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Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™
Format)

This protocol describes a method to determine the 1IC50 value of a test compound like PQR309
against a PI3K isoform. The ADP-Glo™ assay is a luminescent assay that measures ADP
produced during a kinase reaction.[14]

Materials:

e Recombinant human PI3K enzyme (e.g., p110a/p85a)

o PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

o ATP

e PQR309 (or other test inhibitor)

o Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgClI2, 0.025 mg/ml BSA)[15]
o ADP-Glo™ Kinase Assay Kit (Reagent, Kinase Detection Substrate)

o 384-well white assay plates

o Plate reader with luminescence detection capabilities

Procedure:

o Compound Preparation: Prepare a serial dilution of PQR309 in DMSO. A typical starting
concentration is 1 mM, serially diluted to cover a wide range of concentrations (e.g., 10 uM
to 0.1 nM).

o Kinase Reaction Setup: a. Add 0.5 pL of serially diluted PQR309 or vehicle (DMSO) to the
wells of a 384-well plate.[14] b. Prepare a master mix containing Kinase Buffer, recombinant
PI3K enzyme, and PIP2 substrate. c. Add 4 pL of the enzyme/substrate mixture to each well.
d. Initiate the kinase reaction by adding 0.5 pL of ATP solution (final concentration typically
25 uM).[14]
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 Incubation: Incubate the plate at room temperature for 60 minutes.[15]

o ADP Detection: a. Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction
and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 pL
of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent
signal. d. Incubate for 30 minutes at room temperature, protected from light.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

» Data Analysis: a. Subtract the background luminescence (no enzyme control) from all
readings. b. Normalize the data by setting the vehicle control (no inhibitor) as 100% activity
and a high concentration of a known potent inhibitor as 0% activity. c. Plot the normalized
percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-
parameter logistic equation to determine the IC50 value.

Click to download full resolution via product page

Workflow for an in vitro kinase inhibition assay.

Protocol 2: Western Blot for Phospho-Akt (Ser473) and
Phospho-S6K (Thr389)

This protocol is used to assess the inhibitory effect of PQR309 on the PIBK/mTOR pathway
within cells by measuring the phosphorylation status of key downstream targets, Akt and S6K.
[71[16]

Materials:
e Cancer cell line (e.g., MCF7, A2058)
e Cell culture medium and supplements

« PQR309
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» Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

o BCA or Bradford Protein Assay Kit

o Laemmli sample buffer (2x)

o SDS-PAGE gels, running buffer, and electrophoresis apparatus

e PVDF or nitrocellulose membranes and transfer apparatus

e Blocking Buffer (5% w/v BSA in TBST)

e Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389),
anti-total-S6K, and anti-GAPDH (loading control).

o HRP-conjugated secondary antibody

o Enhanced Chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:

o Cell Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Treat
cells with varying concentrations of PQR309 (e.g., 0, 10, 100, 1000 nM) for a specified time
(e.g., 2-24 hours).

» Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells by adding ice-cold Lysis
Buffer to each well.[17] c. Scrape the cells and collect the lysate. Incubate on ice for 30
minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[16] e.
Collect the supernatant containing the protein extract.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o Sample Preparation: Normalize all samples to the same protein concentration. Add an equal
volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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o SDS-PAGE and Transfer: a. Load 20-40 ug of protein per lane onto an SDS-PAGE gel. b.
Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF
membrane.

e Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.
b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000
in Blocking Buffer) overnight at 4°C with gentle agitation.[18] c. Wash the membrane three
times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature. e. Wash the membrane again three
times with TBST.

o Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent
signal using an imaging system.

e Analysis: a. Quantify band intensity using densitometry software. b. Normalize the phospho-
protein signal to the total protein signal and then to the loading control (GAPDH) to
determine the relative decrease in phosphorylation upon treatment.
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Workflow for Western Blot analysis of p-Akt and p-S6K.
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Protocol 3: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation, allowing for the determination of a compound's IC50 value for cell growth
inhibition.[19]

Materials:

Cancer cell lines
96-well clear cell culture plates
PQR309

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[20]

Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a
predetermined optimal density (e.g., 1,000-10,000 cells/well). c. Include wells with medium
only for blank measurements. d. Incubate the plate overnight to allow cells to attach.

Compound Treatment: a. Prepare serial dilutions of PQR309 in culture medium. b. Remove
the old medium from the wells and add 100 uL of the medium containing the various
concentrations of PQR309 or vehicle (DMSO). c. Incubate the plate for a specified period,
typically 72 hours.[7]

MTT Incubation: a. Add 10 pL of MTT solution to each well.[19] b. Incubate the plate for 2-4
hours at 37°C until intracellular purple formazan crystals are visible.[19]

Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 pL of
solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] c.
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
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» Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.[19]

o Data Analysis: a. Subtract the average absorbance of the medium-only blanks from all other
readings. b. Normalize the data by setting the absorbance of the vehicle-treated cells to
100% viability. c. Plot the percent viability against the logarithm of the inhibitor concentration.
d. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
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7. Remove medium, 8. Shake to dissolve 9. Read Absorbance 10. Analyze Data
add Solubilization Solution formazan crystals (570 nm) (Calculate IC50)

1. Seed cells 2. Incubate 3. Treat cells with
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(e.9., 72 hours) to each well
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Workflow for the MTT cell proliferation assay.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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